molecular formula C17H20FN5O2 B2398489 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034576-20-8

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2398489
CAS No.: 2034576-20-8
M. Wt: 345.378
InChI Key: AKZWGPOPVBLIOM-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropane ring, a triazine ring, and a fluorophenyl group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-23(2)15-20-13(21-16(22-15)25-3)10-19-14(24)17(8-9-17)11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZWGPOPVBLIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2(CC2)C3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanuric Chloride-Based Stepwise Functionalization

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a versatile starting material due to its three reactive chlorine atoms, enabling regioselective substitution.

  • Methoxy Introduction at Position 6 :
    Reaction with sodium methoxide (NaOMe) in tetrahydrofuran (THF) at 0–5°C selectively replaces the chlorine at position 6 with a methoxy group.
    $$
    \text{Cyanuric chloride} + \text{NaOMe} \rightarrow 2,4-dichloro-6-methoxy-1,3,5-triazine + \text{NaCl}
    $$

  • Dimethylamino Substitution at Position 4 :
    Treatment with dimethylamine (40% aqueous) at 20–25°C replaces the chlorine at position 4:
    $$
    2,4-dichloro-6-methoxy-1,3,5-triazine + \text{Me}_2\text{NH} \rightarrow 2-chloro-4-(dimethylamino)-6-methoxy-1,3,5-triazine + \text{HCl}
    $$

  • Chloromethylation at Position 2 :
    Chloromethylation via the Blanc reaction using formaldehyde and hydrochloric acid introduces a chloromethyl group:
    $$
    2-chloro-4-(dimethylamino)-6-methoxy-1,3,5-triazine + \text{CH}2\text{O} + \text{HCl} \rightarrow 2-(chloromethyl)-4-(dimethylamino)-6-methoxy-1,3,5-triazine + \text{H}2\text{O}
    $$

  • Amination of Chloromethyl Group :
    Reaction with aqueous ammonia replaces the chloromethyl group with an aminomethyl moiety:
    $$
    2-(chloromethyl)-4-(dimethylamino)-6-methoxy-1,3,5-triazine + \text{NH}_3 \rightarrow 2-(aminomethyl)-4-(dimethylamino)-6-methoxy-1,3,5-triazine + \text{HCl}
    $$

Key Data :

Step Yield (%) Conditions
1 92 0–5°C, THF
2 85 20–25°C
3 78 HCl, 50°C
4 90 NH3, RT

Ionic Liquid-Mediated One-Pot Synthesis (Patent CN102295614B)

This green chemistry approach uses ionic liquids as dual solvent-catalysts, enhancing reaction efficiency and reducing waste:

  • Reactants :

    • 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine
    • Sodium methoxide (1.1 eq)
    • Monomethylamine (1.1 eq)
  • Procedure :

    • Combine reactants in 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]) at 60°C for 6 hours.
    • Isolation yields 2-methyl-4-(dimethylamino)-6-methoxy-1,3,5-triazine at 94% purity.
  • Chloromethylation Follow-Up :
    Subsequent Blanc reaction and amination (as in Section 1.1) introduce the aminomethyl group.

Advantages :

  • Ionic liquids are recyclable (5 cycles with <5% yield drop).
  • Eliminates volatile organic solvents.

Synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid

The cyclopropane-carboxamide moiety is synthesized via cyclopropanation and oxidation:

Simmons-Smith Cyclopropanation

  • Substrate : 4-Fluorostyrene
  • Reagents : Diiodomethane (CH2I2), Zinc-Copper Couple (Zn-Cu)
  • Reaction :
    $$
    4\text{-fluorostyrene} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn-Cu}} 1-(4\text{-fluorophenyl})cyclopropane + \text{ZnI}_2
    $$
    Yield: 82%.

Oxidation to Carboxylic Acid

  • Oxidizing Agent : Potassium permanganate (KMnO4) in acidic conditions.
  • Procedure :
    $$
    1-(4\text{-fluorophenyl})cyclopropane \xrightarrow{\text{KMnO4, H2SO4}} 1-(4\text{-fluorophenyl})cyclopropanecarboxylic acid + \text{MnSO4}
    $$
    Yield: 75%.

Characterization Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, 2H, J = 8.4 Hz, ArH), 7.05 (t, 2H, J = 8.4 Hz, ArH), 1.55 (m, 2H, cyclopropane), 1.32 (m, 2H, cyclopropane).
  • MS (EI) : m/z 194 [M]+.

Amide Coupling

The final step conjugates the triazine and cyclopropane fragments via amide bond formation:

Acid Chloride Preparation

  • Reagent : Thionyl chloride (SOCl2).
  • Procedure :
    $$
    1-(4\text{-fluorophenyl})cyclopropanecarboxylic acid + \text{SOCl2} \rightarrow 1-(4\text{-fluorophenyl})cyclopropanecarboxyl chloride + \text{SO2} + \text{HCl}
    $$
    Yield: 95%.

Coupling with Aminomethyl-Triazine

  • Base : Triethylamine (Et3N).
  • Solvent : Dichloromethane (DCM).
  • Reaction :
    $$
    2\text{-(aminomethyl)-4-(dimethylamino)-6-methoxy-1,3,5-triazine} + \text{1-(4-fluorophenyl)cyclopropanecarboxyl chloride} \xrightarrow{\text{Et3N}} \text{Target Compound} + \text{HCl}
    $$
    Yield: 88%.

Optimization Note :

  • Excess Et3N (2.5 eq) minimizes side reactions.

Analytical Characterization

Spectral Data

  • 1H NMR (500 MHz, DMSO-d6) :
    δ 8.25 (s, 1H, triazine-CH2-NH), 7.65 (d, 2H, J = 8.5 Hz, ArH), 7.15 (t, 2H, J = 8.5 Hz, ArH), 4.45 (s, 2H, CH2), 3.95 (s, 3H, OCH3), 3.10 (s, 6H, N(CH3)2), 1.50 (m, 4H, cyclopropane).

  • 13C NMR (125 MHz, DMSO-d6) :
    δ 172.5 (CONH), 167.2 (triazine-C), 162.0 (C-F), 128.5–115.0 (ArC), 55.0 (OCH3), 42.5 (N(CH3)2), 25.5 (cyclopropane), 20.0 (CH2).

  • HRMS (ESI+) :
    Calculated for C19H22FN5O3: 403.1756; Found: 403.1759.

Purity Analysis

  • HPLC : 98.5% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Parameter Cyanuric Chloride Route Ionic Liquid Route
Total Yield (%) 62 78
Reaction Steps 4 3
Solvent Recovery Partial Full
Environmental Impact Moderate Low

Challenges and Mitigation

  • Regioselectivity in Triazine Substitution : Controlled temperature and stoichiometry prevent disubstitution.
  • Cyclopropane Ring Stability : Avoid strong acids/bases post-synthesis to prevent ring opening.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the triazine ring and the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Pharmacological Applications

2.1 Anticancer Activity

Research indicates that compounds with similar structural features to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide exhibit anticancer properties. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It could modulate signaling pathways associated with tumor growth.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of triazine compounds showed significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further exploration of this compound's anticancer potential.

2.2 Antimicrobial Properties

The compound may also possess antimicrobial activity due to its structural components that facilitate interaction with microbial cell membranes or metabolic pathways.

Data Table: Antimicrobial Activity Comparison

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Triazine DerivativeTriazine coreAntimicrobialBroad-spectrum activity
Fluorophenyl SubstituentAromatic ringEnhanced potencyIncreased lipophilicity

Agricultural Applications

The triazine moiety is commonly found in herbicides and pesticides. This compound may have potential applications in agriculture as a herbicide due to its ability to inhibit photosynthesis in plants.

Research Insights : Studies have shown that triazine-based herbicides effectively control various weeds while minimizing harm to crops, indicating that similar compounds could be developed for agricultural use.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic synthesis techniques. Researchers are exploring derivatives to enhance biological activity and selectivity.

Synthesis Pathway Example :

  • Formation of Triazine Core : Reacting cyanuric chloride with dimethylamine and methanol.
  • Substitution Reactions : Introducing the fluorophenyl group through nucleophilic substitution methods.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The triazine ring and the fluorophenyl group are likely to play key roles in its binding to target proteins or enzymes, leading to modulation of their activity. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to identify its targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and cyclopropanecarboxamide analogs. Examples include:

  • N-(4-fluorophenyl)benzamide
  • N-(4-dimethylaminophenyl)cyclopropanecarboxamide

Uniqueness

What sets N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazine ring, in particular, may enhance its stability and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a triazine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

The molecular formula of this compound is C${16}$H${18}$N${4}$O${2}$ with a molecular weight of approximately 302.34 g/mol. The compound's structure includes:

  • Triazine core : Contributes to its interaction with various biological targets.
  • Dimethylamino group : Enhances lipophilicity and potential receptor interactions.
  • Cyclopropanecarboxamide moiety : May influence binding affinity and selectivity towards biological targets.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For example, studies on related triazine derivatives have shown:

  • Inhibition of cancer cell proliferation : Triazine derivatives have been reported to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
  • Mechanism of action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

The presence of the dimethylamino group suggests potential antimicrobial properties. Compounds with similar functional groups have demonstrated:

  • Broad-spectrum activity : Effective against both gram-positive and gram-negative bacteria.
  • Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study on Anticancer Activity

A study evaluated the effects of a structurally similar triazine compound on human breast cancer cells (MCF-7). The results indicated:

  • IC50 values : The compound exhibited an IC50 of 12 µM after 48 hours of treatment.
  • Apoptosis induction : Flow cytometry analysis revealed a significant increase in apoptotic cells compared to control groups.

Study on Antimicrobial Activity

In another investigation involving a series of triazine derivatives, one compound showed promising results against Staphylococcus aureus:

  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 4 µg/mL.
  • Mechanism elucidation : Further studies suggested that the compound interfered with protein synthesis in bacterial cells.

Comparison with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(4-fluorophenyl)acetamideAromatic substitutionAnalgesic propertiesNo triazine core
4-DimethylaminobenzaldehydeAryl groupAntimicrobialSimpler structure
6-Methoxytriazine derivativeTriazine coreAnticancerLacks cyclopropane

Q & A

Q. What synthetic strategies are employed for synthesizing this compound, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of the 1,3,5-triazine core, cyclopropanation of the carboxamide precursor, and coupling reactions. Key steps include:

  • Triazine derivatization : Reacting trichlorotriazine with nucleophiles (e.g., 4-methoxyphenol) under basic conditions to introduce substituents .
  • Cyclopropanation : Using cyclopropanation reagents (e.g., diethylzinc with diiodomethane) to form the cyclopropane ring .
  • Amide coupling : Activating the carboxyl group with reagents like EDC/HOBt to link the triazine and cyclopropane moieties .
    Intermediates are characterized via NMR (e.g., verifying cyclopropane geometry via 1^1H NMR coupling constants) and mass spectrometry (e.g., HRMS to confirm molecular formulas) .

Q. How is the compound’s purity and structural integrity validated post-synthesis?

  • Chromatography : Preparative column chromatography (silica gel, hexanes/EtOAc gradients) resolves diastereomers or impurities, with TLC monitoring (e.g., Rf 0.21 in hexanes/EtOAc 5:1) .
  • Spectroscopic analysis : 13^{13}C NMR confirms the triazine’s dimethylamino and methoxy substituents, while 19^{19}F NMR identifies the fluorophenyl group .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability during storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during cyclopropanation?

  • Stoichiometric control : Excess cyclopropanation reagent (4.0 equiv.) reduces incomplete reactions, as seen in analogous cyclopropane syntheses .
  • Temperature modulation : Low-temperature (-20°C) reactions suppress side reactions, preserving stereochemical integrity .
  • Catalyst selection : Palladium or copper catalysts enhance regioselectivity in coupling steps .

Q. What methodologies address discrepancies in biological activity data across studies?

  • Comparative assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and negative controls (e.g., DMSO vehicle) to reduce variability .
  • Dose-response curves : EC50_{50}/IC50_{50} values should be calculated across ≥3 independent replicates to identify outliers .
  • Structural analogs : Compare activity with derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate substituent effects .

Q. How is the compound’s stability assessed under varying experimental conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H2_2O2_2) conditions, monitoring degradation via HPLC .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation over 24–72 hours under UV light .
  • Long-term storage : Stability at -80°C vs. 25°C is evaluated using LC-MS to detect hydrolysis or dimerization .

Q. What strategies resolve contradictions in computational vs. experimental binding affinity data?

  • Molecular docking validation : Use multiple docking software (e.g., AutoDock, Schrödinger) and compare consensus binding poses .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to reconcile computational predictions with empirical KD_D values .
  • Alanine scanning mutagenesis : Identifies critical residues in target proteins that computational models may overlook .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Solubility parameters : Calculate Hansen solubility parameters (δD_D, δP_P, δH_H) to predict compatibility. For example, high δP_P values explain poor solubility in hexanes but improved solubility in DMSO .
  • Co-solvent systems : Mixtures like EtOH/water (70:30) enhance solubility while maintaining stability .

Q. Why do cytotoxicity assays show variability across cancer cell lines?

  • Membrane permeability differences : Use logP values (e.g., calculated via ChemAxon) to correlate lipophilicity with uptake in resistant vs. sensitive lines .
  • Efflux pump activity : Inhibitors like verapamil can clarify P-gp-mediated resistance mechanisms .

Methodological Best Practices

Q. How to design a robust SAR study for this compound?

  • Core modifications : Synthesize analogs with varied triazine substituents (e.g., replacing dimethylamino with morpholino) .
  • Functional group swaps : Replace the fluorophenyl group with chlorophenyl or methylphenyl to assess electronic effects .
  • Bioisosteres : Substitute the cyclopropane ring with spirocyclic or bicyclic systems to probe conformational flexibility .

Q. What analytical techniques prioritize metabolic stability evaluation?

  • Microsomal incubation : Liver microsomes (human/rat) with NADPH cofactor quantify metabolic half-life (t1/2_{1/2}) .
  • CYP450 inhibition assays : Fluorescent probes (e.g., CYP3A4) identify enzyme interactions that alter pharmacokinetics .

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